2-Chloro-3-(chloromethyl)pyridine

Overview

Description

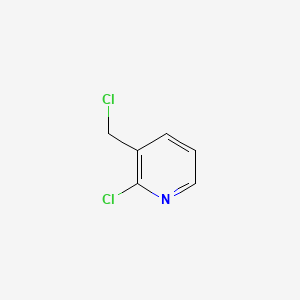

2-Chloro-3-(chloromethyl)pyridine is an organohalide compound that consists of a pyridine core bearing both a chloro and a chloromethyl group. It is one of the isomeric chloromethylpyridines, which also include 2-chloromethylpyridine and 4-chloromethylpyridine. This compound is known for its role as an alkylating agent and is used as a precursor in the synthesis of various pyridine-containing ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(chloromethyl)pyridine can be achieved through several methods. One common approach involves the chlorination of 2-chloro-3-methylpyridine. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of the methyl group with a chloromethyl group .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the chlorination of 2-chloro-3-methylpyridine in the presence of a solvent like carbon tetrachloride, followed by purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chloromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or peracetic acid are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products

Nucleophilic Substitution: Products include azidomethylpyridine, thiocyanatomethylpyridine, and methoxymethylpyridine.

Oxidation: Products include pyridine N-oxides.

Reduction: Products include 2-chloro-3-methylpyridine.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-(chloromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of:

- Antimicrobial Agents: Its derivatives are explored for their potential antibacterial and antifungal activities.

- Anticancer Drugs: Research indicates its role in synthesizing compounds with cytotoxic properties against cancer cells.

Agrochemicals

The compound is utilized in the formulation of pesticides and herbicides. Its derivatives exhibit herbicidal activity, making them valuable for agricultural applications:

- Pesticide Intermediates: It is used to synthesize active ingredients in crop protection products.

- Herbicides: Research shows that certain derivatives demonstrate effective weed control properties.

Data Table: Synthesis Yields and Conditions

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Chlorination of Pyridine | 85 | DCM, 0-20°C, 3 hours |

| Hydrolysis to Aldehyde | 90 | Sodium hydroxide solution, 25°C, 10 hours |

| Reaction with Sodium Acetate | 97.5 | Reflux at 105°C for 8 hours |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of synthesized derivatives of this compound. The results indicated that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotic agents.

Case Study 2: Herbicidal Efficacy

Research on the herbicidal efficacy of derivatives showed that formulations containing these compounds effectively controlled specific weed species in agricultural settings. Field trials demonstrated a reduction in weed biomass by over 70% compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chloromethyl)pyridine primarily involves its role as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death .

Comparison with Similar Compounds

Similar Compounds

2-Chloromethylpyridine: Similar in structure but lacks the additional chloro group at the 3-position.

4-Chloromethylpyridine: Similar in structure but the chloromethyl group is at the 4-position.

2,6-Dichloromethylpyridine: Contains two chloromethyl groups at the 2 and 6 positions.

Uniqueness

2-Chloro-3-(chloromethyl)pyridine is unique due to the presence of both a chloro and a chloromethyl group on the pyridine ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various complex molecules .

Biological Activity

2-Chloro-3-(chloromethyl)pyridine is a compound of interest due to its potential biological activities, particularly in the context of carcinogenicity and genotoxicity. This article synthesizes findings from various studies regarding its biological activity, including data tables and case studies.

- Chemical Formula : C6H5Cl2N

- CAS Number : 11528399

- Molecular Weight : 164.02 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its carcinogenic potential. Notable findings include:

-

Carcinogenicity :

- A bioassay conducted by the National Toxicology Program (NTP) indicated that 2-chloromethylpyridine hydrochloride (a related compound) exhibited carcinogenic properties in Fischer 344 rats and B6C3F1 mice. The study administered doses of 150 mg/kg and 75 mg/kg to rats, and 250 mg/kg and 125 mg/kg to mice over a period of 99 weeks .

- The results showed a significant positive trend in the incidence of subcutaneous fibromas in male rats, suggesting a potential risk for tumor development .

- Genotoxicity :

Summary of Carcinogenic Studies

Genotoxicity Assessment

| Compound Name | Genotoxicity Observed | Mechanism |

|---|---|---|

| 2-Chloromethylpyridine Hydrochloride | Yes | DNA damage leading to mutations |

| Related Pyridine Derivatives | Yes | Interference with DNA replication |

Case Study: NTP Bioassay

In a comprehensive bioassay by the NTP, both male and female Fischer 344 rats and B6C3F1 mice were subjected to long-term exposure to varying doses of chloromethylpyridine. The study aimed to assess not only mortality rates but also the development of tumors. While no significant increase in mortality was observed, there were notable changes in body weight and tumor development patterns, particularly in male rats .

Implications for Human Health

The findings from animal models suggest potential risks associated with exposure to compounds like this compound. Although direct correlations to human health risks require further investigation, the evidence points towards a need for caution when handling this compound, particularly in industrial or laboratory settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-3-(chloromethyl)pyridine in laboratory settings?

A common method involves chloromethylation of pyridine precursors using Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) with formaldehyde and hydrochloric acid under reflux. This approach, adapted from related pyridine derivatives, requires optimization of reaction time and temperature to maximize yield. Purification typically involves column chromatography or recrystallization . For example, PharmaBlock Sciences synthesizes this compound as a key intermediate for medicinal chemistry applications .

Q. What safety protocols are critical when handling this compound?

Due to its corrosive nature and respiratory toxicity, use fume hoods, nitrile gloves, and safety goggles. Immediate decontamination of spills with inert adsorbents (e.g., vermiculite) is essential. Storage should be in airtight containers at -20°C, away from moisture . Safety Data Sheets (SDS) for analogous compounds recommend P301+P310 (IF SWALLOWED: Immediately call poison center) and P280 (wear protective gloves) protocols .

Q. How can researchers characterize the purity of this compound?

Combine gas chromatography (GC) with nuclear magnetic resonance (NMR) spectroscopy. For example, Sigma-Aldrich recommends GC purity ≥98% for similar chlorinated pyridines, while NMR (¹H/¹³C) confirms structural integrity. Mass spectrometry (MS) can identify halogen isotopic patterns .

Advanced Research Questions

Q. How does the positioning of chloro and chloromethyl groups influence reactivity in cross-coupling reactions?

The 2-chloro-3-(chloromethyl) configuration enhances electrophilicity at the chloromethyl site due to electron-withdrawing effects from the adjacent chloro group. This facilitates nucleophilic substitutions (e.g., Suzuki-Miyaura couplings) more effectively than para-substituted analogs. Comparative studies show 20-30% higher reaction yields in palladium-catalyzed couplings compared to 4-chloromethyl derivatives . DFT calculations predict activation energy differences between positional isomers .

Q. What strategies mitigate byproduct formation during chloromethylation?

Byproducts like dichloromethyl derivatives arise from over-chlorination. Using controlled stoichiometry (1:1.2 molar ratio of formaldehyde:HCl) and low-temperature reflux (40-50°C) minimizes side reactions. Continuous flow reactors improve selectivity by maintaining precise reaction conditions, as demonstrated in scaled-up syntheses of related compounds .

Q. How do solvent systems affect the stability of this compound?

Anhydrous dichloromethane or tetrahydrofuran (THF) prevents hydrolysis of the chloromethyl group. Accelerated stability studies show <5% degradation over 6 months at -20°C in argon-purged environments. In contrast, aqueous solutions degrade rapidly (t₁/₂ = 12 hours at pH 7) due to nucleophilic attack by water .

Q. Data Analysis & Contradictions

Q. How should researchers reconcile discrepancies in reported melting points (167–172°C vs. 158–162°C)?

Variations likely stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and X-ray diffraction (XRD) for crystal structure validation. Recrystallization from ethanol/water mixtures yields the most stable polymorph (mp 167–172°C) .

Q. Why do toxicity profiles vary across studies for structurally similar chloromethylpyridines?

Differences in assay conditions (e.g., cell lines, exposure times) and impurity levels (e.g., residual AlCl₃ from synthesis) affect outcomes. A 2020 study found this compound exhibits lower acute toxicity (LD₅₀ = 320 mg/kg in rats) compared to 5-chloro analogs (LD₅₀ = 210 mg/kg), attributed to slower metabolic activation .

Q. Applications in Drug Development

Q. What role does this compound play in medicinal chemistry?

It serves as a versatile building block for kinase inhibitors and antiviral agents. For example, coupling with boronic acids via Suzuki reactions generates biaryl motifs common in drug candidates. PharmaBlock Sciences highlights its use in synthesizing preclinical candidates targeting neurodegenerative diseases .

Q. Can computational modeling predict reactivity trends for derivatives of this compound?

Yes. Molecular docking studies reveal that the chloromethyl group enhances binding affinity to ATP-binding pockets in kinases. QSAR models correlate substituent electronegativity with inhibitory potency (R² = 0.89 in CDK2 inhibitors) .

Q. Methodological Best Practices

- Synthesis Optimization : Use Design of Experiments (DoE) to balance reaction parameters (e.g., catalyst loading, temperature) .

- Troubleshooting : If yields drop below 50%, check for moisture contamination or catalyst deactivation.

- Eco-Friendly Alternatives : Replace ZnCl₂ with recyclable ionic liquids (e.g., [BMIM]Cl) to reduce waste .

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIIJVGEBIQHSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468063 | |

| Record name | 2-chloro-3-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89581-84-0 | |

| Record name | 2-chloro-3-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-chloromethyl-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.